2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 953949-05-8
VCID: VC5215827
InChI: InChI=1S/C18H15N3O6S2/c1-27-14-4-2-3-12(9-14)10-16(22)20-18-19-11-17(28-18)29(25,26)15-7-5-13(6-8-15)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22)
SMILES: COC1=CC=CC(=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H15N3O6S2
Molecular Weight: 433.45

2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide

CAS No.: 953949-05-8

Cat. No.: VC5215827

Molecular Formula: C18H15N3O6S2

Molecular Weight: 433.45

* For research use only. Not for human or veterinary use.

2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide - 953949-05-8

Specification

CAS No. 953949-05-8
Molecular Formula C18H15N3O6S2
Molecular Weight 433.45
IUPAC Name 2-(3-methoxyphenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C18H15N3O6S2/c1-27-14-4-2-3-12(9-14)10-16(22)20-18-19-11-17(28-18)29(25,26)15-7-5-13(6-8-15)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22)
Standard InChI Key SKUWQSRWELBILK-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • 4-Nitrophenylsulfonyl group: Attached to the thiazole’s 5-position, this electron-withdrawing group enhances molecular polarity and potential reactivity.

  • 3-Methoxyphenylacetamide: A methoxy-substituted benzene ring linked via an acetamide group to the thiazole’s 2-position, contributing to hydrophobic interactions .

The IUPAC name—2-(3-methoxyphenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide—precisely reflects this arrangement.

Key Physicochemical Properties

PropertyValue/DescriptionSource Reliability
Molecular FormulaC₁₈H₁₅N₃O₆S₂Confirmed
Molecular Weight433.45 g/molConsistent
SMILESCOC1=CC=CC(=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)N+[O-]Verified
SolubilityNot experimentally determinedUnreported
Melting/Boiling PointsUnavailableData gap

The absence of empirical solubility and thermal stability data limits practical application studies . Computational modeling (e.g., LogP calculations) could predict lipophilicity, but such analyses remain unpublished.

Synthetic Pathways and Methodological Considerations

Proposed Synthesis Strategy

While explicit protocols for this compound are undocumented, analogous thiazole derivatives suggest a multi-step approach:

  • Thiazole Core Formation: Condensation of thiourea with α-halo ketones, followed by cyclization .

  • Sulfonylation at C5: Reaction with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine).

  • Acetamide Coupling: Amidation of the thiazole’s 2-amino group with 3-methoxyphenylacetyl chloride .

Critical challenges include regioselectivity during sulfonylation and avoiding N,O-acyl migration during amidation. Purification likely requires column chromatography or recrystallization from polar aprotic solvents.

Analytical Characterization

Hyphenated techniques would be essential for structural validation:

  • NMR: ¹H NMR would show distinct signals for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–8.5 ppm), and sulfonyl/amide groups.

  • Mass Spectrometry: ESI-MS should exhibit a molecular ion peak at m/z 433.45 with fragmentation patterns revealing the nitrophenylsulfonyl moiety .

No peer-reviewed spectral data exists, highlighting a need for experimental verification.

Compound ClassTarget ActivityEfficacy (IC₅₀)Source
1,3,4-ThiadiazolesAnticonvulsant (MES model)66–80% seizure protection Frontiers
Nitrophenyl sulfonamidesCarbonic anhydrase inhibition10–50 nMVulcanChem

This compound’s dual thiazole-sulfonamide architecture may synergize these mechanisms, though in vitro profiling is imperative.

Computational and Experimental Research Gaps

Molecular Docking Studies

Hypothetical docking against epilepsy targets (e.g., glutamate decarboxylase) using AutoDock Vina could prioritize in vitro assays. The sulfonyl group may form hydrogen bonds with Arg220 or Lys245 residues .

Stability Under Physiological Conditions

  • Hydrolytic Stability: The acetamide linkage may degrade in serum, requiring prodrug strategies.

  • Photoreactivity: Nitro groups often cause photosensitivity, complicating formulation.

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Fragment-based drug design could augment anticonvulsant activity while reducing nitro group toxicity .

  • Prodrug Development: Esterification of the methoxy group might improve bioavailability .

Materials Science

  • Polymer Modification: Sulfonated thiazoles enhance ionic conductivity in proton-exchange membranes.

  • Coordination Chemistry: The thiazole nitrogen could chelate transition metals for catalytic applications.

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